molecular formula C23H24ClNO8 B3330645 2-Acetyl-2-decarboxamidochlortetracycline CAS No. 7301-38-4

2-Acetyl-2-decarboxamidochlortetracycline

Cat. No.: B3330645
CAS No.: 7301-38-4
M. Wt: 477.9 g/mol
InChI Key: BLPBCQBVNWSPHX-HDPGFRAPSA-N
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Description

2-Acetyl-2-decarboxamidochlortetracycline is a derivative of the tetracycline class of antibiotics. It is known for its broad-spectrum antibacterial activity, targeting a wide range of bacterial pathogens. This compound is structurally characterized by the presence of an acetyl group and a chloro substituent, which contribute to its unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-2-decarboxamidochlortetracycline typically involves the modification of the tetracycline core structure. The process begins with the acetylation of tetracycline, followed by the introduction of a chloro substituent. Key steps include:

    Acetylation: Tetracycline is reacted with acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group.

    Chlorination: The acetylated intermediate is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to achieve selective chlorination.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors with stringent control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-2-decarboxamidochlortetracycline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Compounds with reduced functional groups, such as alcohols or amines.

    Substituted Derivatives: Compounds with new functional groups replacing the chloro substituent.

Scientific Research Applications

2-Acetyl-2-decarboxamidochlortetracycline has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying the reactivity and stability of tetracycline derivatives.

    Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.

    Medicine: Investigated for its potential therapeutic applications in treating bacterial infections.

    Industry: Utilized in the development of antibacterial coatings and materials.

Mechanism of Action

The mechanism of action of 2-Acetyl-2-decarboxamidochlortetracycline involves the inhibition of bacterial protein synthesis. The compound binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome and thus inhibiting the elongation of the peptide chain. This action effectively halts bacterial growth and replication.

Molecular Targets and Pathways:

    Target: 30S ribosomal subunit.

    Pathway: Inhibition of protein synthesis, leading to bacteriostatic effects.

Comparison with Similar Compounds

2-Acetyl-2-decarboxamidochlortetracycline can be compared with other tetracycline derivatives such as:

    Tetracycline: The parent compound, lacking the acetyl and chloro modifications.

    Doxycycline: A derivative with a hydroxyl group, known for its improved pharmacokinetic properties.

    Minocycline: A derivative with a dimethylamino group, offering enhanced activity against certain bacterial strains.

Properties

IUPAC Name

(1S,4aR,11S,11aS,12aS)-3-acetyl-10-chloro-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClNO8/c1-8(26)13-19(29)17(25(3)4)10-7-9-14(21(31)23(10,33)20(13)30)18(28)15-12(27)6-5-11(24)16(15)22(9,2)32/h5-6,9-10,17,27-28,30,32-33H,7H2,1-4H3/t9-,10-,17-,22-,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPBCQBVNWSPHX-HDPGFRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2(C(CC3C(=C(C4=C(C=CC(=C4C3(C)O)Cl)O)O)C2=O)C(C1=O)N(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C([C@@]2([C@@H](C[C@H]3C(=C(C4=C(C=CC(=C4[C@@]3(C)O)Cl)O)O)C2=O)[C@@H](C1=O)N(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7301-38-4
Record name 2-Acetyl-2-decarboxamidochlortetracycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007301384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-ACETYL-2-DECARBOXAMIDOCHLORTETRACYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4D340694Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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